molecular formula C9H17NOS2 B12696381 Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester CAS No. 126560-46-1

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester

Cat. No.: B12696381
CAS No.: 126560-46-1
M. Wt: 219.4 g/mol
InChI Key: MJKRQBMGILXIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester is an organic compound that belongs to the class of carbamodithioic acids and esters. This compound is characterized by the presence of a carbamodithioic acid group attached to a butyl ester and a 2-(ethenyloxy)ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester typically involves the reaction of carbamodithioic acid with butyl alcohol and 2-(ethenyloxy)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and carbamodithioic acid derivatives.

Scientific Research Applications

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects, where it disrupts essential cellular processes in target organisms or cells.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, heptyl ester
  • Carbamodithioic acid, diethyl-, ethyl ester
  • Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester

Uniqueness

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester is unique due to its specific ester and ethylenoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

126560-46-1

Molecular Formula

C9H17NOS2

Molecular Weight

219.4 g/mol

IUPAC Name

butyl N-(2-ethenoxyethyl)carbamodithioate

InChI

InChI=1S/C9H17NOS2/c1-3-5-8-13-9(12)10-6-7-11-4-2/h4H,2-3,5-8H2,1H3,(H,10,12)

InChI Key

MJKRQBMGILXIMF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)NCCOC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.